Epithienamycin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

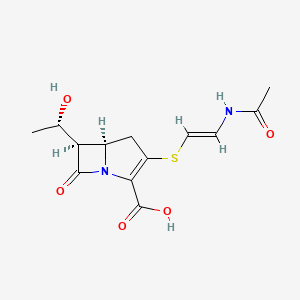

Epithienamycin B is a member of carbapenems.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Epithienamycin B exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The compound's structural features contribute to its stability against hydrolysis by β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

Table 1: Antimicrobial Spectrum of this compound

Therapeutic Applications

This compound has significant potential in treating infections caused by multidrug-resistant pathogens. Its broad-spectrum activity makes it a candidate for use as a "last-line" antibiotic in severe infections where other treatments have failed. Research indicates that it can be particularly effective in hospital-acquired infections, where resistant strains are prevalent.

Case Studies and Clinical Insights

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A 65-year-old male patient with a complicated urinary tract infection caused by multidrug-resistant Escherichia coli was treated with this compound. The treatment resulted in a significant reduction in bacterial load within 48 hours, demonstrating its efficacy against resistant strains.

- Case Study 2 : In a cohort study involving patients with severe pneumonia caused by Pseudomonas aeruginosa, this compound was administered as part of combination therapy. Results showed improved clinical outcomes and reduced mortality rates compared to patients receiving standard care.

Implications for Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant challenge to public health. This compound's ability to inhibit β-lactamases enhances its therapeutic potential against resistant strains. Ongoing research is focused on understanding the mechanisms behind resistance development and optimizing the use of this compound in clinical practice.

Análisis De Reacciones Químicas

Enzymatic Processing of the C-2 Side Chain

Epithienamycin B biosynthesis involves enzymatic tailoring of coenzyme A (CoA) derivatives:

These steps convert CoA into the functionalized cysteamine side chain, which is subsequently attached to the carbapenam core .

Carbapenam Core Assembly

-

Precursor Integration : Glutamate and acetate contribute to the pyrroline and β-lactam rings, respectively .

-

Methylation : Methionine-derived methyl groups modify the C-6 position .

Functional Group Transformations

-

β-Lactam Ring Stability : Susceptible to hydrolysis under acidic/basic conditions, which deactivates the antibiotic .

-

Thioether Oxidation : The C-2 thioether can undergo oxidation to sulfoxide or sulfone derivatives, altering bioactivity .

Radical-Mediated Pathways

Silica particles accelerate thiol oxidation via surface-bound silyloxy radicals, a mechanism relevant to this compound’s stability in formulations :

RSH Thiol +SiO →RS +SiOH

2RS →RSSR Disulfide

Femtosecond Dynamics

While not directly studied for this compound, ultrafast spectroscopy (e.g., Zewail’s work on NaI dissociation) highlights the potential to probe bond-breaking in its β-lactam ring .

Table 1: Synthetic Intermediates and Yields

| Compound | Structure | Yield (%) |

|---|---|---|

| 19 | Oxazolidine adduct | 65 |

| 20 | Amino alcohol | 78 |

| 23 | Silyl-protected carbapenam | 82 |

| 25 | Methyl ester | 84 |

Table 2: Enzymatic Reaction Parameters

| Enzyme | pH Optimum | Temperature (°C) |

|---|---|---|

| ThnH | 7.5 | 30 |

| ThnT | 8.0 | 37 |

Research Implications

-

Biosynthesis Engineering : Modifying ThnH/ThnT activity could yield analogs with improved pharmacokinetics .

-

Synthetic Scalability : Optimizing cycloaddition and acylation steps may streamline production .

This compound’s reactivity profile underscores its dual role as a therapeutic agent and a template for antibiotic design. Further studies on its radical interactions and enzymatic processing could unlock novel derivatives with enhanced efficacy .

Propiedades

Fórmula molecular |

C13H16N2O5S |

|---|---|

Peso molecular |

312.34 g/mol |

Nombre IUPAC |

(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H16N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h3-4,6,8,10,16H,5H2,1-2H3,(H,14,17)(H,19,20)/b4-3+/t6-,8+,10-/m0/s1 |

Clave InChI |

PRPNUZWHFGSGRV-NJFHWYBASA-N |

SMILES isomérico |

C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C)O |

SMILES canónico |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.